molecular formula C15H15N3O3S B12493638 4-hydroxy-5-(3-methoxyphenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

4-hydroxy-5-(3-methoxyphenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12493638
M. Wt: 317.4 g/mol
InChI Key: OKEFIYGUIXXLPN-UHFFFAOYSA-N
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Description

4-hydroxy-5-(3-methoxyphenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-(3-methoxyphenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the hydroxy group: This step might involve hydroxylation reactions under specific conditions.

    Attachment of the methoxyphenyl group: This can be done through a substitution reaction using a methoxyphenyl halide.

    Addition of the methylsulfanyl group: This step might involve a thiolation reaction using a methylsulfanyl reagent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could produce various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-hydroxy-5-(3-methoxyphenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its structural features could make it a candidate for enzyme inhibition or receptor binding studies.

Medicine

In medicinal chemistry, compounds like this are often investigated for their potential therapeutic properties. They might exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making them valuable leads for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals. Their diverse reactivity and potential biological activities make them versatile tools for various applications.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-(3-methoxyphenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one would depend on its specific interactions with molecular targets. These might include:

    Enzyme inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor binding: It might interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA interaction: The compound could bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-5-phenyl-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
  • 4-hydroxy-5-(3-methoxyphenyl)-2-(ethylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
  • 4-hydroxy-5-(3-methoxyphenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-6-one

Uniqueness

The uniqueness of 4-hydroxy-5-(3-methoxyphenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyphenyl and methylsulfanyl groups can impart distinct properties compared to similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2-methylsulfanyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C15H15N3O3S/c1-21-9-5-3-4-8(6-9)10-7-11(19)16-13-12(10)14(20)18-15(17-13)22-2/h3-6,10H,7H2,1-2H3,(H2,16,17,18,19,20)

InChI Key

OKEFIYGUIXXLPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)SC

Origin of Product

United States

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